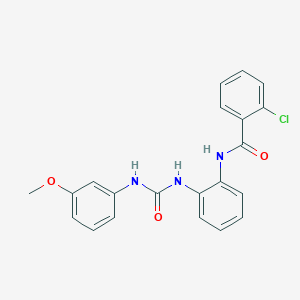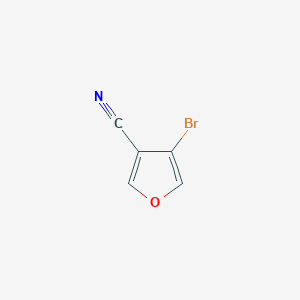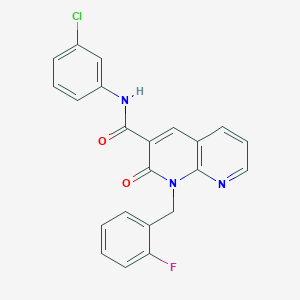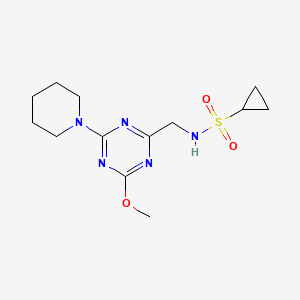![molecular formula C12H15N3S B2711862 3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline CAS No. 1247635-33-1](/img/structure/B2711862.png)
3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline” is a complex organic molecule that contains an aniline group, a sulfanylethyl group, and a 1-methylimidazol-2-yl group . These groups are common in many organic compounds and have various applications in fields like medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry . Unfortunately, without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and solubility would need to be determined experimentally .科学的研究の応用
Ionic Liquid Design and Reagent Development
The design of ionic liquids incorporating imidazole derivatives, like 3-Methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)), offers a novel approach for the nitration of aromatic compounds, including aniline derivatives. This methodology leverages the in situ generation of nitrogen dioxide as a radical nitrating agent, showcasing the potential of imidazole-based ionic liquids in synthetic chemistry for the efficient production of nitroarenes (Zolfigol et al., 2012).
Advanced Material Synthesis
In the realm of conducting polymers, polyaniline (PANI) stands out for its application in various fields. A study utilized two novel ionic liquids derived from 1-methylimidazole for the in situ polymerization of aniline, resulting in nanostructured PANI with enhanced electrochemical properties. This research underscores the role of imidazole-based compounds in fabricating advanced materials with potential uses in energy storage devices (Li et al., 2019).
Catalysis and Chemical Synthesis
The development of new catalysts from imidazole derivatives, such as 1-Butane sulfonic acid-3-methylimidazolium tosylate ([BSMIM]OTs), facilitates the synthesis of complex organic molecules, including coumarin-functionalized indole derivatives. This catalytic process highlights the versatility of imidazole-based catalysts in promoting sustainable and efficient chemical synthesis (Samanta et al., 2022).
Environmental and Biotechnological Applications
The degradation of pollutants such as aniline by bacterial strains like Delftia sp. AN3 showcases the biotechnological potential of microbes in environmental remediation. This organism's ability to tolerate and break down high concentrations of aniline demonstrates the practical applications of bioremediation strategies in treating industrial wastewater and mitigating environmental pollution (Liu et al., 2002).
Molecular Sensors and Fluorescence Imaging
Imidazole-linked compounds, particularly those integrated with anthracene or pyrene, have been developed as efficient chemosensors for detecting metal ions like Al³⁺ in biological systems. These sensors exhibit high selectivity and sensitivity, facilitating their application in fluorescence microscopy for intracellular imaging, thus contributing to advancements in bioanalytical chemistry and medical diagnostics (Shree et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(1-methylimidazol-2-yl)sulfanylethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9(10-4-3-5-11(13)8-10)16-12-14-6-7-15(12)2/h3-9H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGIIXPVQHVZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)SC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline | |
CAS RN |
1247635-33-1 |
Source


|
| Record name | 3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2711779.png)
![2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B2711782.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2711784.png)



![(E)-4-(Dimethylamino)-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-enamide](/img/structure/B2711791.png)
![diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2711792.png)


![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2711796.png)
![1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea](/img/structure/B2711799.png)

